molecular formula C10H11ClO4S B2573397 Ethyl 2-chloro-4-(methylsulfonyl)-benzoate CAS No. 702672-93-3

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate

Cat. No.: B2573397
CAS No.: 702672-93-3
M. Wt: 262.7
InChI Key: UTPHXWLIJYXYMJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a methylsulfonyl group at the fourth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(methylsulfonyl)-benzoate typically involves the following steps:

    Chlorination: The starting material, 4-methylsulfonyl-benzoic acid, undergoes chlorination to introduce the chloro group at the second position.

    Esterification: The chlorinated product is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution: Products with different nucleophiles replacing the chloro group.

    Reduction: Ethyl 2-chloro-4-(methylthio)-benzoate.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(methylsulfonyl)-benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.

Comparison with Similar Compounds

    Ethyl 2-chloro-4-(methylthio)-benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Ethyl 2-chloro-4-nitrobenzoate: Contains a nitro group at the fourth position instead of a methylsulfonyl group.

Uniqueness: Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is unique due to the presence of both a chloro and a methylsulfonyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methylsulfonyl group, in particular, can influence the compound’s solubility, stability, and reactivity, making it valuable for specific synthetic and pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-chloro-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHXWLIJYXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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